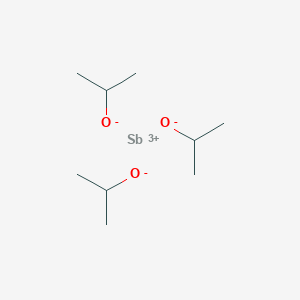

Tripropan-2-olato de antimonio(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antimony(3+) tripropan-2-olate is a useful research compound. Its molecular formula is C3H8OSb and its molecular weight is 181.85 g/mol. The purity is usually 95%.

The exact mass of the compound Antimony(3+) tripropan-2-olate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antimony(3+) tripropan-2-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimony(3+) tripropan-2-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Material de ánodo de batería de iones de sodio

Antimonio (Sb) ha sido reconocido como uno de los materiales de ánodo metálicos más prometedores para baterías de iones de sodio, debido a su alta capacidad y potencial de sodio adecuado . La gran variación de volumen durante la (des)aleación puede conducir a la fractura y amorfización del material, lo que afecta seriamente su estabilidad de ciclado . Se ha informado una estrategia de ingeniería mediante la encapsulación de nanopartículas de Sb en carcasas esféricas de carbono dopadas con nitrógeno (Sb@CN) . Esta estructura única puede acomodar de manera eficiente la variación de volumen y liberar estrés al sodio, manteniendo así la integridad estructural .

Síntesis de carcasas de carbono dopadas con nitrógeno

En la síntesis de carcasas de carbono dopadas con nitrógeno, el tripropan-2-olato de antimonio (3 +) se hidrolizó en la superficie de la polidopamina y se recoció en una atmósfera de argón / hidrógeno . En el proceso de recocido, Sb 2 O 3 se redujo a Sb y la polidopamina a carbono dopado con nitrógeno (CN) .

Objetivo de la glutatión S-transferasa A1

El isopropóxido de antimonio(III) se ha identificado como un objetivo para la glutatión S-transferasa A1 . Esta enzima juega un papel crucial en la conjugación del glutatión reducido a un amplio número de electrófilos hidrófobos exógenos y endógenos .

Safety and Hazards

Antimony can be harmful to the eyes, skin, lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . When handling Antimony(3+) tripropan-2-olate, it is recommended to prevent skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Antimony compounds, including Antimony(3+) tripropan-2-olate, have been used as drugs for over 100 years and have shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

Antimony compounds are known to interact with their targets, leading to apoptosis . The interaction of antimony with its targets results in changes at the molecular level, which can lead to cell death.

Biochemical Pathways

Antimony compounds affect various biochemical pathways. Recent research has focused on bacterial antimony transformations, especially those regarding antimony uptake, efflux, antimonite oxidation, and antimonate reduction . These transformations are part of the biogeochemical cycling of antimony, which is crucial for understanding its role in the environment and its effects on organisms .

Result of Action

The result of the action of Antimony(3+) tripropan-2-olate at the molecular and cellular level is apoptosis, or programmed cell death . This can have therapeutic effects in certain conditions, such as acute promyelocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony(3+) tripropan-2-olate. Antimony is a global contaminant, and understanding its biogeochemical cycling and behavior is crucial for assessing the risks associated with its presence in environmental systems . Factors such as pH, temperature, and the presence of other substances can affect the behavior of antimony compounds in the environment .

Análisis Bioquímico

Biochemical Properties

It has been used in the creation of sodium-ion batteries due to its high capacity and suitable sodiation potential .

Cellular Effects

Alterations in pulmonary function and other effects including chronic bronchitis, chronic emphysema, inactive tuberculosis, pleural adhesions, and irritation can result from inhalation of antimony .

Molecular Mechanism

In the context of sodium-ion batteries, it has been observed that the large volume variation during (de)alloying can lead to material fracture and amorphization .

Temporal Effects in Laboratory Settings

In laboratory settings, Antimony(3+) tripropan-2-olate has been observed to exhibit excellent sodium storage performance, achieving a capacity of 282 mAh g −1 over 5000 cycles at the current density of 0.66 A g −1 .

Metabolic Pathways

It has been suggested that antimony compounds may interact with various enzymes and cofactors .

Transport and Distribution

In the context of sodium-ion batteries, it has been observed that the unique structure of Antimony(3+) tripropan-2-olate can efficiently accommodate volume variation and release stress upon sodiation .

Subcellular Localization

It has been suggested that antimony compounds may be localized in specific cellular compartments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Antimony(3+) tripropan-2-olate can be achieved through the reaction between antimony trichloride and propan-2-ol in the presence of a base.", "Starting Materials": ["Antimony trichloride", "Propan-2-ol", "Base (e.g. sodium hydroxide)"], "Reaction": [ "Step 1: Dissolve antimony trichloride in propan-2-ol", "Step 2: Add a base to the mixture to initiate the reaction", "Step 3: Stir the mixture at room temperature for several hours", "Step 4: Filter the resulting solid and wash with propan-2-ol", "Step 5: Dry the product under vacuum to obtain Antimony(3+) tripropan-2-olate" ] } | |

Número CAS |

18770-47-3 |

Fórmula molecular |

C3H8OSb |

Peso molecular |

181.85 g/mol |

Nombre IUPAC |

antimony(3+);propan-2-olate |

InChI |

InChI=1S/C3H8O.Sb/c1-3(2)4;/h3-4H,1-2H3; |

Clave InChI |

SNDNGBUOOIJJKP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] |

SMILES canónico |

CC(C)O.[Sb] |

| 18770-47-3 | |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

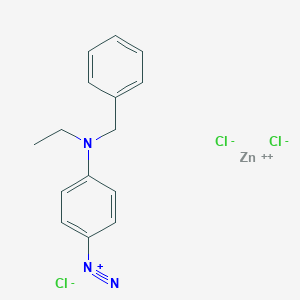

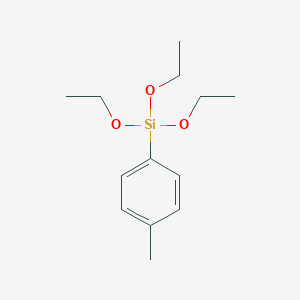

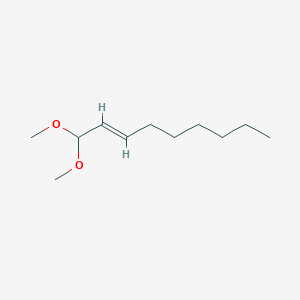

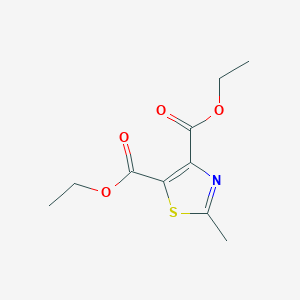

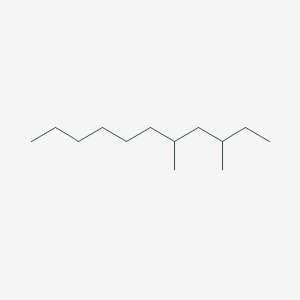

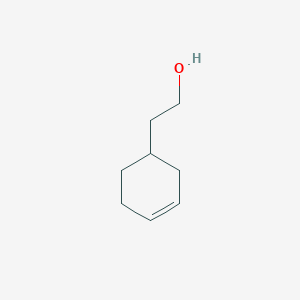

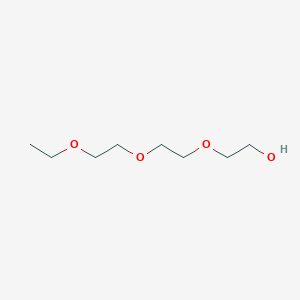

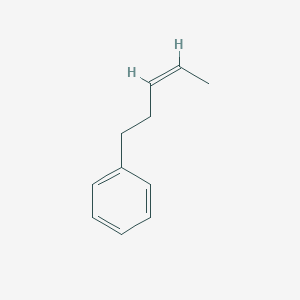

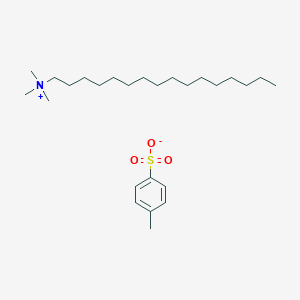

Feasible Synthetic Routes

Q1: What is the significance of modifying tin alkoxides with methacrylic acid in the context of thin film fabrication?

A1: The research by [] highlights that modifying tin(IV)isopropoxide with methacrylic acid results in a photo-reactive tin alkoxide. This modified precursor, when used in conjunction with antimony(III)isopropoxide, allows for the fabrication of tin dioxide thin films that are not only transparent and conductive but also directly photopatternable. This means that the films can be selectively patterned using UV light, opening possibilities for applications in microelectronics and other areas requiring precise material structuring. []

Q2: How does the incorporation of antimony affect the properties of tin dioxide thin films in the study?

A2: The research investigates the impact of antimony doping on tin dioxide thin films. [] It demonstrates that the introduction of antimony, using antimony(III)isopropoxide as a precursor, influences the film's conductivity. Notably, the photopatterning process further enhances the conductivity of Sb-doped films compared to their undoped counterparts. The study utilizes techniques like AFM, XPS, and XRD to delve into the mechanisms behind this conductivity enhancement. []

Q3: Can you provide an example of a reaction involving antimony(III) isopropoxide and discuss the characterization techniques employed in the study?

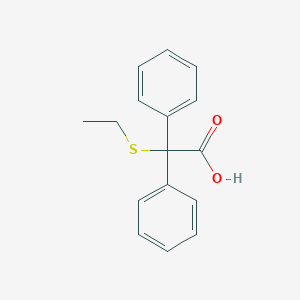

A3: The research by [] explores the reaction of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides. This reaction yields complexes with the general formula {RNHC(O)CH2ShSb, where R represents various alkyl groups. To characterize these complexes, the researchers employed a combination of techniques, including elemental analysis, and infrared (IR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) spectroscopy. These methods provide insights into the elemental composition, functional groups, and structure of the synthesized complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.